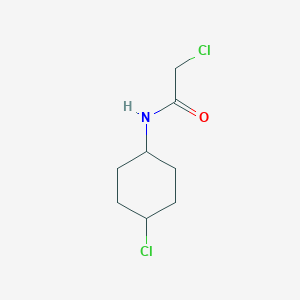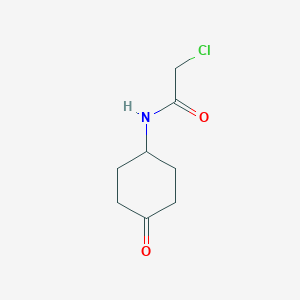
2-Chloro-N-(4-chloro-cyclohexyl)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is an organic compound characterized by the presence of chloro and acetamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide typically involves the reaction of 4-chlorocyclohexylamine with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(4-chloro-cyclohexyl)-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted by other nucleophiles.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions are used, with reagents such as hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or lithium aluminum hydride (reduction) are employed.
Major Products Formed
Substitution Reactions: Products include substituted amides, thiol derivatives, and alcohol derivatives.
Hydrolysis: Products include 4-chlorocyclohexylamine and acetic acid.
Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.
Scientific Research Applications
2-Chloro-N-(4-chloro-cyclohexyl)-acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(4-chloro-cyclohexyl)-acetamide involves its interaction with specific molecular targets. The chloro groups and acetamide moiety allow the compound to bind to various enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-N-(4-chlorophenyl)-acetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.
N-(4-Chlorocyclohexyl)-acetamide: Lacks the chloro group on the acetamide moiety.
2-Chloro-N-(4-methylcyclohexyl)-acetamide: Contains a methyl group instead of a chloro group on the cyclohexyl ring.
Uniqueness
2-Chloro-N-(4-chloro-cyclohexyl)-acetamide is unique due to the presence of both chloro and acetamide functional groups, which confer distinct chemical reactivity and biological activity. The combination of these groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-chloro-N-(4-chlorocyclohexyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13Cl2NO/c9-5-8(12)11-7-3-1-6(10)2-4-7/h6-7H,1-5H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEKRLSVNZCOOFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-methyl-carbamic acid benzyl ester](/img/structure/B7927971.png)
![N-[4-(2-Amino-ethoxy)-cyclohexyl]-acetamide](/img/structure/B7927980.png)
![[4-((S)-2-Amino-3-methyl-butyrylamino)-cyclohexyl]-cyclopropyl-carbamic acid benzyl ester](/img/structure/B7927991.png)
![[4-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928003.png)
![[2-(Benzyloxycarbonyl-ethyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928009.png)
![[4-(2-Amino-ethoxy)-cyclohexyl]-dimethyl-amine](/img/structure/B7928010.png)
![[4-(Benzyloxycarbonyl-cyclopropyl-amino)-cyclohexylamino]-acetic acid](/img/structure/B7928014.png)
![2-[4-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928020.png)
![2-[2-(Benzyl-methyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928024.png)

![2-[2-(Benzyl-ethyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928042.png)
![2-[2-(Benzyl-isopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928058.png)
![2-[2-(Benzyl-cyclopropyl-amino)-cyclohexylamino]-ethanol](/img/structure/B7928071.png)
![N-[4-(Benzyl-methyl-amino)-cyclohexyl]-2-chloro-acetamide](/img/structure/B7928077.png)
